[(4-Chlorophenyl)(methoxy)methylene]malononitrile
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Overview
Description
[(4-Chlorophenyl)(methoxy)methylene]malononitrile is an organic compound with the molecular formula C10H5ClN2O It is characterized by the presence of a chlorophenyl group, a methoxy group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)(methoxy)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with malononitrile in the presence of a base, such as piperidine or pyridine, and a solvent like ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)(methoxy)methylene]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The methoxy group can undergo condensation reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation: Aldehydes or ketones can be used as electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while condensation reactions can produce a range of carbonyl-containing compounds .
Scientific Research Applications
[(4-Chlorophenyl)(methoxy)methylene]malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)(methoxy)methylene]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler analog that lacks the chlorophenyl and methoxy groups.
Benzylidenemalononitrile: Contains a benzylidene group instead of the chlorophenyl and methoxy groups.
Thiazolidine Derivatives: Compounds with a thiazolidine ring that exhibit similar biological activities
Uniqueness
[(4-Chlorophenyl)(methoxy)methylene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for nucleophilic substitution reactions, while the methoxy group allows for various condensation reactions. These features make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3 |
InChI Key |
RSNVAKYRWIAILY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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